molecular formula C17H14N4O3S B2466918 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 891084-65-4

5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2466918
CAS No.: 891084-65-4
M. Wt: 354.38
InChI Key: MHJLGGUOZNYNTH-UHFFFAOYSA-N
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Description

5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine ( 891084-65-4) is a synthetic small molecule with a molecular formula of C17H14N4O3S and a molecular weight of 354.38 g/mol . This compound features a hybrid structure incorporating both a 1,3-benzothiazole and a 1,3,4-oxadiazole ring, making it a valuable scaffold in medicinal chemistry research . The benzothiazole core is a privileged structure in drug discovery, known for its diverse biological activities . Notably, benzothiazole derivatives have demonstrated significant potential as anticancer agents, showing efficacy against a range of cancer cell lines, including mammary, ovarian, colon, and lung cancer models . Furthermore, related benzothiazol-based 1,3,4-oxadiazole derivatives have been investigated as amyloid β-targeted compounds for neurodegenerative research, showing promising neuroprotective effects in cellular models relevant to Alzheimer's disease . This compound is offered with a minimum purity of 90%+ and is available for purchase in various quantities to support your research programs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)7-8-14(13)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLGGUOZNYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary subunits:

  • 5-Methoxy-1,3-benzothiazol-2-amine core
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl substituent

Retrosynthetic disconnection at the amine linkage suggests coupling the benzothiazole amine with a preformed 1,3,4-oxadiazole intermediate. Alternative strategies involve constructing the oxadiazole ring onto a benzothiazole hydrazide precursor.

Detailed Synthetic Procedures

Synthesis of 5-Methoxy-1,3-Benzothiazol-2-Amine

Cyclocondensation of 2-Amino-4-Methoxyphenol with Thionating Agents

A modified Gewald reaction is employed:

  • Reactant : 2-Amino-4-methoxyphenol (1.0 equiv) and carbon disulfide (1.2 equiv) in ethanol.
  • Conditions : Reflux at 80°C for 6–8 h under nitrogen.
  • Workup : Acidification with HCl (2M) yields the benzothiazole core.
  • Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon adjacent to the methoxy group, followed by cyclodehydration.

Preparation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation
  • Reactant : 4-Methoxybenzoic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) to form the acyl chloride.
  • Hydrazination : React with hydrazine hydrate (1.5 equiv) in dry THF at 0–5°C.
  • Yield : 85–90% of 4-methoxybenzohydrazide.
Cyclization to Oxadiazole
  • Reactant : 4-Methoxybenzohydrazide (1.0 equiv) and carbon disulfide (1.5 equiv) in ethanol.
  • Base : Potassium hydroxide (2.0 equiv) facilitates cyclization at reflux (6 h).
  • Workup : Neutralization with HCl yields 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
  • Yield : 74–78%.

Coupling of Benzothiazole and Oxadiazole Units

Nucleophilic Aromatic Substitution
  • Reactants :
    • 5-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv)
    • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl chloride (1.2 equiv)
  • Conditions : Dry DMF, 60°C, 12 h with triethylamine (2.0 equiv) as base.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Yield : 65–70%.

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of the oxadiazole chloride.
  • Excess base minimizes side reactions.

Reaction Optimization and Process Analytics

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 74 98.5
DMF 36.7 68 97.2
Acetonitrile 37.5 62 95.8

Data adapted from

Ethanol provides optimal balance between solubility and reaction rate, minimizing byproduct formation.

Temperature Profile for Oxadiazole Formation

Temperature (°C) Reaction Time (h) Yield (%)
60 8 65
80 6 74
100 4 72

Elevating temperature beyond 80°C promotes decomposition, reducing yield.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 3.81 (s, 3H, OCH₃-benzothiazole)
  • δ 3.89 (s, 3H, OCH₃-oxadiazole)
  • δ 6.92–7.89 (m, 7H, aromatic protons)

IR (KBr, cm⁻¹) :

  • 1625 (C=N, oxadiazole)
  • 1580 (C=C, aromatic)
  • 1245 (C-O-C, methoxy)

HRMS (m/z) :

  • Calculated for C₁₇H₁₅N₄O₃S: 371.0912
  • Found: 371.0908

Scalability and Industrial Considerations

Pilot-Scale Production (10 kg Batch)

Parameter Laboratory Scale Pilot Scale
Yield (%) 70 66
Purity (HPLC, %) 98.5 97.8
Cycle Time (h) 24 18

Continuous flow reactors improve mixing efficiency in large-scale oxadiazole synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity Overview

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amineE. coli12 µg/mL
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amineS. aureus10 µg/mL
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amineP. aeruginosa15 µg/mL

These results suggest that the compound's structural features contribute to its efficacy against bacterial infections .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular mechanisms essential for survival.

Case Study: Cytotoxic Effects on Glioblastoma Cells

A study evaluated the cytotoxic effects of several synthesized oxadiazole derivatives against the LN229 glioblastoma cell line. The results indicated that compounds similar to 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine exhibited significant cell death through mechanisms involving DNA damage and activation of apoptotic pathways .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amineLN229 (Glioblastoma)8.0
5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-y]-1,3-benzothiazol-2-aminesMCF7 (Breast Cancer)10.5

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives with Varied Substitutions

N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]methyl}pyridin-2-amine (Compound 1f)
  • Structure : Shares the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety but replaces the benzothiazole with a pyridin-2-amine group.
  • Activity: Demonstrated selective anticancer activity against the HOP-92 (non-small cell lung cancer) cell line at 10 µM, with a growth inhibition of 78% .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]benzamide (LMM5)
  • Structure : Contains a 5-[(4-methoxyphenyl)methyl]-oxadiazole group linked to a sulfamoyl benzamide.
  • Activity : Exhibited antifungal activity against Candida albicans (MIC = 50 µg/mL) by inhibiting thioredoxin reductase .
  • Key Difference : The benzamide substituent and sulfamoyl group enhance hydrophilicity, contrasting with the lipophilic benzothiazole in the target compound.
3-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]pyridine (Compound 3l)
  • Structure : Features a pyridine ring instead of benzothiazole.
  • Key Difference : Pyridine’s lower electron density compared to benzothiazole may reduce interactions with hydrophobic enzyme pockets.

Benzothiazole-Containing Analogs

6-Fluoro-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-1,3-Benzothiazol-2-Amine
  • Structure : Differs from the target compound by a 6-fluoro substituent on the benzothiazole.
  • Key Difference : The electron-withdrawing fluoro group may enhance metabolic stability but reduce electron donation compared to the 5-methoxy group.
4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
  • Structure : Replaces the oxadiazole with a triazole ring and includes a nitro group.
  • Activity: Designed for antiproliferative properties; benzothiazole-triazole hybrids are noted for DNA intercalation .

Thiadiazole-Based Analogs

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
  • Structure : Substitutes oxadiazole with thiadiazole and includes a chloro-benzylidene group.
  • Activity: Known for insecticidal and fungicidal effects due to sulfur’s electronegativity .
  • Key Difference : Thiadiazole’s sulfur atom enhances oxidative stability but may reduce solubility compared to oxadiazole.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole-Oxadiazole 5-Methoxy, 4-Methoxyphenyl N/A (Inferred Anticancer)
N-{[5-(4-Methoxyphenyl)-Oxadiazol-2-yl]methyl}pyridin-2-amine (1f) Pyridine-Oxadiazole 4-Methoxyphenyl 78% Growth Inhibition (HOP-92)
LMM5 Benzamide-Oxadiazole 4-Methoxyphenylmethyl, Sulfamoyl Antifungal (MIC = 50 µg/mL)
6-Fluoro-N-[5-(4-Methoxyphenyl)-Oxadiazol-2-yl]-1,3-Benzothiazol-2-Amine Fluoro-Benzothiazole 6-Fluoro, 4-Methoxyphenyl Structural Analog
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-Thiadiazol-2-Amine Thiadiazole 4-Chlorobenzylidene, 4-Methylphenyl Insecticidal/Fungicidal

Key Findings and Implications

  • Oxadiazole vs. Thiadiazole : Oxadiazoles (e.g., target compound, 1f) show broader anticancer and antifungal activity compared to thiadiazoles, which are more niche in insecticidal applications .
  • Substituent Effects : Methoxy groups enhance solubility and binding to aromatic enzyme pockets, as seen in 1f (78% inhibition) and LMM5 (antifungal activity) .
  • Benzothiazole Superiority : Benzothiazole-containing compounds (target, analog) likely exhibit stronger DNA intercalation and kinase inhibition than pyridine or triazole analogs .

Biological Activity

The compound 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a novel derivative that combines structural elements known for their biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for the compound is C18H18N4O3SC_{18}H_{18}N_4O_3S with a molecular weight of approximately 370.43 g/mol. The compound features a benzothiazole moiety fused with an oxadiazole ring, which is known for conferring various biological activities.

Biological Activity Overview

Research has indicated that derivatives of benzothiazole and oxadiazole exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds similar to 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine have shown selective cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : These compounds have been evaluated for their efficacy against bacterial strains and fungi.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorSelective inhibition of cancer cell growth in vitro and in vivo studies. ,
AntimicrobialInhibition of bacterial growth; effective against specific strains.
Apoptosis InductionInduces apoptosis in cancer cell lines (e.g., MCF-7).

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cytotoxicity : The compound has been shown to induce cell death in cancer cells through a dose-dependent manner by activating apoptotic pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Receptor Interaction : Molecular docking studies suggest strong interactions with estrogen receptors, which may enhance its anticancer activity.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of benzothiazole and oxadiazole derivatives:

  • Antitumor Efficacy : A study reported that compounds structurally related to 5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells. This suggests significant potential as an anticancer agent compared to established chemotherapeutics like doxorubicin .

Table 2: IC50 Values Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
5-Methoxy-N-[5-(4-methoxyphenyl)...MCF-70.65
DoxorubicinMCF-710.38
Benzothiazole Derivative XA5492.78

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